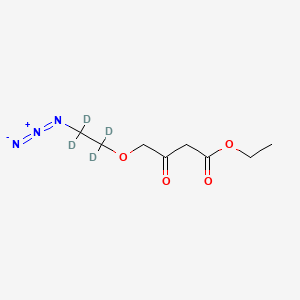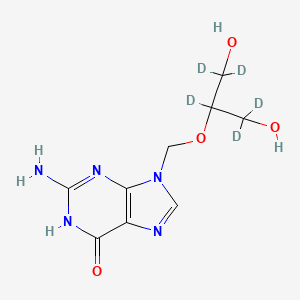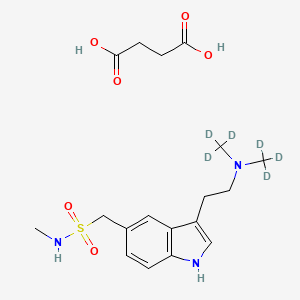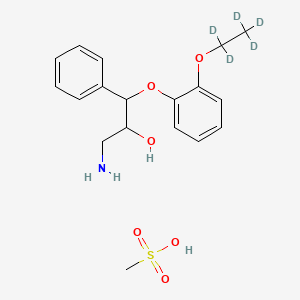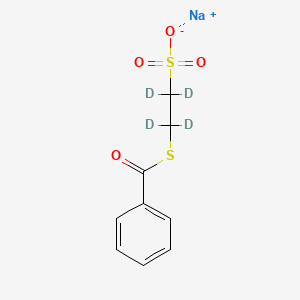
Benzoylthioéthanesulfonate de sodium-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Sodium Benzoylthioethanesulfonate-d4 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a stable isotope-labeled compound for various analytical techniques. In biology, it is employed in proteomics research to study protein interactions and functions. In medicine, it may be used in the development of new drugs and therapeutic agents .
Orientations Futures
Given the limited information available on Sodium Benzoylthioethanesulfonate-d4, future research could focus on exploring its potential applications, particularly in the field of proteomics research . Additionally, studies could be conducted to understand its synthesis, chemical reactions, and mechanism of action.
Mécanisme D'action
Target of Action
Sodium Benzoylthioethanesulfonate-d4 is primarily used in proteomics research . .
Mode of Action
It is primarily used as a biochemical in proteomics research . In nuclear magnetic resonance (NMR) studies, it serves as a marker to suppress cross-peak detection signals
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis, folding, or degradation, but this is speculative without more detailed information.
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in the body, but without specific studies, it’s difficult to make definitive statements about its pharmacokinetics.
Result of Action
As a biochemical used in proteomics research , it may have effects on protein structure or function, but specific results would depend on the context of the research.
Action Environment
The action environment of Sodium Benzoylthioethanesulfonate-d4 can influence its efficacy and stability. It is soluble in water , suggesting that it can be used in aqueous environments such as biological tissues or culture media. It is recommended to be stored at -20° C , indicating that it may be sensitive to temperature.
Méthodes De Préparation
The synthesis of Sodium Benzoylthioethanesulfonate-d4 involves several steps, typically starting with the deuteration of benzoylthioethanesulfonate. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Sodium Benzoylthioethanesulfonate-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
Sodium Benzoylthioethanesulfonate-d4 can be compared with other similar compounds such as:
Sodium Benzoylthioethanesulfonate: The non-deuterated version of the compound.
Sodium Benzoylthioethanesulfonate-d3: A partially deuterated version with three deuterium atoms.
Sodium Benzoylthioethanesulfonate-d5: A version with five deuterium atoms.
The uniqueness of Sodium Benzoylthioethanesulfonate-d4 lies in its specific deuterium labeling, which provides distinct advantages in research applications .
Propriétés
IUPAC Name |
sodium;2-benzoylsulfanyl-1,1,2,2-tetradeuterioethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S2.Na/c10-9(8-4-2-1-3-5-8)14-6-7-15(11,12)13;/h1-5H,6-7H2,(H,11,12,13);/q;+1/p-1/i6D2,7D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRJYFYHAKNZHS-FEUVXQGESA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])SC(=O)C1=CC=CC=C1.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NaO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662191 |
Source


|
| Record name | Sodium 2-(benzoylsulfanyl)(~2~H_4_)ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189657-00-8 |
Source


|
| Record name | Sodium 2-(benzoylsulfanyl)(~2~H_4_)ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-Azidoethoxy-d4)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine](/img/structure/B562534.png)
![2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione](/img/structure/B562535.png)
